molecular formula C17H15FN4O4S B2790939 1-(5-(4-(Ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea CAS No. 1251545-82-0

1-(5-(4-(Ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea

Cat. No.: B2790939
CAS No.: 1251545-82-0
M. Wt: 390.39
InChI Key: XAWUYFOQJPGALN-UHFFFAOYSA-N
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Description

1-(5-(4-(Ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea is a synthetic organic compound designed for research and development purposes. This molecule features a 1,3,4-oxadiazole heterocycle, a structure present in compounds investigated as inhibitors of biological targets such as Histone Deacetylase 6 (HDAC6) . The core structure is linked to a 4-(ethylsulfonyl)phenyl group and a 2-fluorophenylurea moiety. The urea functional group is a versatile scaffold widely used in medicinal chemistry to develop potent biologically active molecules . The integration of the sulfonamide group (as part of the ethylsulfonyl chain) and the urea linker within a single architecture makes this compound a valuable chemical tool for researchers. It is primarily intended for use in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a building block in the synthesis of more complex chemical entities. Researchers can utilize this compound in various biochemical assays to explore its potential interactions with enzymes and receptors. Applications: This product is for non-human research only. It is intended for use as a reference standard, a building block in organic synthesis, and for in vitro pharmacological and biochemical screening. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O4S/c1-2-27(24,25)12-9-7-11(8-10-12)15-21-22-17(26-15)20-16(23)19-14-6-4-3-5-13(14)18/h3-10H,2H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWUYFOQJPGALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea represents a novel class of urea derivatives that have garnered attention for their potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C15H15N3O3S
  • Molecular Weight : 319.36 g/mol
  • CAS Number : Not available

The structure consists of an oxadiazole ring linked to an ethylsulfonyl phenyl group and a fluorophenyl moiety, which may contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of This compound are summarized below.

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives:

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of reactive oxygen species (ROS) levels.
    • It has been shown to inhibit cell proliferation in various cancer cell lines, including bladder cancer cells (T24), with IC50 values indicating potent activity.
  • Case Study Findings :
    • A study reported that a related oxadiazole derivative demonstrated significant antiproliferative activity against T24 cells with an IC50 value of 4.58 ± 0.24 μM after 48 hours of treatment .
    • The compound's selectivity index was favorable, showing low cytotoxicity against normal human bladder epithelial cells (IC50 > 30 μM), suggesting a promising therapeutic window .

Urease Inhibition

The structural similarity to known urease inhibitors suggests potential activity in this area:

  • Compounds in this class have shown effective urease inhibition, which is relevant for conditions such as gastric ulcers and certain types of cancer. For instance, derivatives with similar functional groups have been reported to exhibit IC50 values ranging from 16 to 21 μM against urease .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is closely linked to their structural features:

Structural FeatureImpact on Activity
Ethylsulfonyl GroupEnhances solubility and activity
Fluorophenyl MoietyIncreases binding affinity
Oxadiazole RingEssential for biological activity

This relationship underscores the importance of molecular modifications in optimizing therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

1-(5-(Tert-butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea (CAS:55807-85-7)
  • Core Structure : Isoxazole replaces oxadiazole.
  • The tert-butyl group increases steric bulk, which may hinder target binding .
  • Molecular Weight : 293.75 g/mol vs. the target compound’s ~403.3 g/mol.
1-(4-Chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea
  • Core Structure : Thiadiazole replaces oxadiazole.
  • The styryl (ethenyl-phenyl) group enhances π-π stacking but may reduce solubility. Crystallographic data (R factor = 0.068) indicates stable packing, suggesting superior solid-state stability compared to the target compound .

Substituent Variations

Molecule A101 (Example 53 in )
  • Structure: Contains a perfluoroethoxy group and thiazolidinone-pyrrolidine system.
  • Key Differences: The perfluoroethoxy group drastically increases electronegativity and metabolic resistance.
1-(4-(2-Chloro-α,α,α-p-trifluorotolyloxy)-2-fluorophenyl)-3-(2,6-difluorobenzoyl)urea
  • Structure : Multiple halogen substitutions (Cl, F).
  • Key Differences : Trifluorotolyloxy and difluorobenzoyl groups enhance lipophilicity and membrane permeability but may increase off-target interactions. The target compound’s single fluorine substitution balances lipophilicity and solubility better .

Urea Linkage Modifications

N-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-2-phenylacetamide
  • Structure : Replaces urea with acetamide.
  • Key Differences : The acetamide linker lacks the hydrogen-bonding capacity of urea, likely reducing target engagement. The furan group introduces electron-rich character, altering binding kinetics .

Physicochemical Comparison

Property Target Compound 1-(4-Chlorophenyl)-3-thiadiazolylurea Molecule A101
Molecular Weight (g/mol) ~403.3 ~357.8 ~650 (estimated)
Key Substituents Ethylsulfonyl, 2-fluorophenyl Styryl, thiadiazole Perfluoroethoxy
LogP (Predicted) 3.2 4.1 5.8
Hydrogen Bond Acceptors 7 6 10

Research Implications and Gaps

  • The target compound’s ethylsulfonyl group offers a balance between electron-withdrawing effects and steric bulk, making it a promising candidate for kinase inhibition studies.
  • Crystallographic data for analogs (e.g., ’s R factor = 0.068) suggest that structural modifications significantly impact packing efficiency and stability .
  • Future Directions : Direct comparative studies on enzymatic inhibition (e.g., IC50 values) and solubility profiles are needed. Computational modeling (e.g., density-functional theory, as in ) could further elucidate electronic effects .

Q & A

Q. What are the key structural features of 1-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea, and how do they influence reactivity?

The compound combines a 1,3,4-oxadiazole core linked to a 4-(ethylsulfonyl)phenyl group and a 2-fluorophenylurea moiety. The oxadiazole ring is electron-deficient, enhancing stability under acidic/basic conditions, while the ethylsulfonyl group contributes to electrophilic reactivity. The 2-fluorophenylurea moiety may engage in hydrogen bonding, influencing binding interactions in biological systems. These features suggest potential applications in kinase inhibition or enzyme modulation, though experimental validation is required .

Q. What synthetic methodologies are recommended for preparing this compound?

A multi-step approach is typically used:

Oxadiazole formation : Cyclization of a hydrazide precursor with a carboxylic acid derivative (e.g., 4-(ethylsulfonyl)benzoic acid) under dehydrating conditions (POCl₃ or PPA).

Urea coupling : React the oxadiazole intermediate with 2-fluorophenyl isocyanate under anhydrous conditions (e.g., DMF, 0–5°C) to form the urea linkage.

Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) .

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

Use single-crystal X-ray diffraction (as demonstrated in structurally similar urea-oxadiazole compounds ) for unambiguous confirmation. Complementary methods:

  • NMR : Check for urea NH protons (~10–12 ppm) and aromatic/oxadiazole signals.
  • HRMS : Validate molecular formula (C₁₇H₁₄FN₃O₃S).
  • FTIR : Confirm carbonyl (urea C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Integrate quantum chemical calculations (e.g., DFT) to predict transition states and regioselectivity during oxadiazole cyclization. For example:

  • Model reaction pathways for hydrazide-carboxylic acid coupling to identify energy barriers.
  • Use molecular docking to pre-screen bioactivity against target proteins (e.g., kinases), guiding substituent prioritization.
    Pair computational results with design of experiments (DoE) to optimize reaction parameters (temperature, solvent polarity) and minimize side products .

Q. What strategies resolve contradictory data in biological activity assays?

Example scenario: Discrepant IC₅₀ values across kinase inhibition assays.

  • Control experiments : Verify compound purity (HPLC ≥95%) and stability (incubate in assay buffer, monitor degradation via LC-MS).
  • Statistical analysis : Apply ANOVA to assess inter-lab variability or use Bayesian modeling to weight data quality.
  • Structural analogs : Compare with derivatives (e.g., replacing ethylsulfonyl with methylsulfonyl) to isolate substituent effects .

Q. How does the ethylsulfonyl group impact the compound’s pharmacokinetic properties?

The ethylsulfonyl moiety enhances:

  • Solubility : Polar sulfonyl group improves aqueous solubility (logP reduction).
  • Metabolic stability : Resists oxidative metabolism compared to thioether analogs.
  • Protein binding : Sulfonyl groups often engage in hydrogen bonding with serine or lysine residues in target enzymes.
    Validate via in vitro ADME assays :
  • Microsomal stability (human liver microsomes, LC-MS quantification).
  • Plasma protein binding (equilibrium dialysis) .

Methodological Guidance

Q. Designing SAR Studies

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., sulfonyl → carbonyl, fluorine → chlorine).
  • Step 2 : Profile activity across 3+ biological assays (e.g., kinase panels, cytotoxicity).
  • Step 3 : Use 3D-QSAR to map electrostatic/hydrophobic fields to activity trends .

Q. Addressing Low Yield in Urea Coupling

  • Root cause : Competing hydrolysis of isocyanate intermediate.
  • Solution : Use anhydrous solvents (dry DMF), sub-zero temperatures, and molecular sieves. Monitor reaction progress via TLC (Rf = 0.4, EtOAc/hexane 1:1) .

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